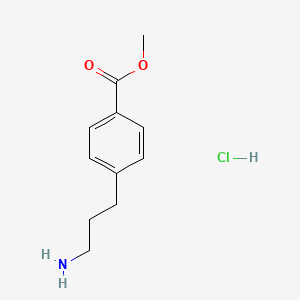

Methyl 4-(3-aminopropyl)benzoate hydrochloride

CAS No.: 74733-37-2

Cat. No.: VC2286892

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74733-37-2 |

|---|---|

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.7 g/mol |

| IUPAC Name | methyl 4-(3-aminopropyl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,2-3,8,12H2,1H3;1H |

| Standard InChI Key | HBECMWBQBLMLDP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)CCCN.Cl |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCCN.Cl |

Introduction

Chemical Properties and Structure

Methyl 4-(3-aminopropyl)benzoate hydrochloride is an organic compound with a defined molecular structure that contributes to its chemical behavior and potential applications. Understanding its fundamental properties is essential for researchers working with this compound.

Basic Characteristics

Methyl 4-(3-aminopropyl)benzoate hydrochloride is characterized by its specific molecular formula and weight, which determine its physical and chemical properties. The compound contains a benzoate core with functional groups that enable various chemical interactions.

Table 1: Chemical Identity and Physical Properties

| Property | Description |

|---|---|

| CAS Number | 74733-37-2 |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.7 g/mol |

| Appearance | Crystalline solid |

| Storage Conditions | Store in cool, dry place |

| Research Applications | Chemical intermediate, pharmaceutical research |

The compound consists of a methyl benzoate core with a 3-aminopropyl side chain, with the amino group forming a hydrochloride salt. This structure influences its solubility, stability, and reactivity with other chemical species.

Synthesis Methods

The preparation of methyl 4-(3-aminopropyl)benzoate hydrochloride can be accomplished through several synthetic routes, each with specific advantages depending on the starting materials and desired scale of production.

Laboratory-Scale Synthesis

The primary method for synthesizing methyl 4-(3-aminopropyl)benzoate hydrochloride involves the esterification of 4-(3-aminopropyl)benzoic acid with methanol in the presence of an appropriate catalyst. This reaction is followed by treatment with hydrochloric acid to form the hydrochloride salt.

The general reaction sequence involves:

-

Esterification of the carboxylic acid group using methanol

-

Catalyst-mediated reaction (typically acid catalysis)

-

Salt formation through addition of hydrochloric acid

This approach is particularly suitable for laboratory-scale synthesis where precise control of reaction conditions is possible, allowing for high purity of the final product.

Industrial Production Methods

For larger-scale production, continuous flow reactors may be employed to improve efficiency and yield. These industrial methods typically follow similar synthetic routes as laboratory procedures but incorporate modifications to accommodate larger volumes and enhance process economics.

Table 2: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Batch esterification | Precise control, high purity | Lower throughput | Variable |

| Continuous flow process | Higher throughput, consistent quality | Higher setup costs | Potentially higher |

| Catalytic esterification | Potentially milder conditions | Catalyst recovery issues | Dependent on catalyst |

Industrial production often incorporates purification techniques such as crystallization to obtain high-purity methyl 4-(3-aminopropyl)benzoate hydrochloride. These purification steps are critical for applications requiring high-grade material, particularly for use in pharmaceutical research.

Chemical Reactions and Applications

Methyl 4-(3-aminopropyl)benzoate hydrochloride demonstrates versatility in chemical transformations, making it valuable in various synthetic applications. Its reactivity profile is influenced by its functional groups, each offering distinct opportunities for chemical modification.

Key Reaction Pathways

The compound can participate in various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can target different functional groups within the molecule, allowing for selective modifications.

Table 3: Major Reaction Pathways

| Reaction Type | Target Group | Common Reagents | Products |

|---|---|---|---|

| Oxidation | Aromatic ring or side chain | KMnO₄, H₂O₂ | Oxygenated derivatives |

| Reduction | Ester group | LiAlH₄, NaBH₄ | Alcohols, aldehydes |

| Substitution | Amino group | Acylating agents | Amides, ureas |

| Hydrolysis | Ester group | Aqueous base or acid | Carboxylic acid derivatives |

The ester functionality can undergo hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This reactivity makes methyl 4-(3-aminopropyl)benzoate hydrochloride a valuable intermediate in the synthesis of more complex structures requiring a carboxylic acid handle.

Synthetic Applications

As an intermediate in synthetic chemistry, methyl 4-(3-aminopropyl)benzoate hydrochloride finds applications in the preparation of more complex molecular structures. The presence of both nucleophilic (amino) and electrophilic (ester) centers within the molecule allows for selective functionalization in multi-step syntheses.

The compound's utility extends to the development of various chemical libraries, where its core structure can be modified to generate collections of related compounds for structure-activity relationship studies. This approach is particularly valuable in medicinal chemistry and drug discovery programs.

| Activity | Research Status | Mechanism | Applications |

|---|---|---|---|

| Antimicrobial | Preliminary | Unspecified | Potential antimicrobial development |

| Enzyme inhibition | Under investigation | Protein binding | Enzyme modulation research |

| Pharmaceutical intermediate | Established | Precursor in synthesis | Drug development |

Pharmaceutical Development Applications

As an intermediate in pharmaceutical synthesis, methyl 4-(3-aminopropyl)benzoate hydrochloride serves a crucial role in the development of drug candidates. The compound's controlled hydrolysis conditions can be leveraged for the release of carboxylic acid functionalities, which are often essential in drug design.

The biological scaffold provided by this compound allows medicinal chemists to explore structure-activity relationships by modifying different portions of the molecule. Such modifications can lead to improved pharmacokinetic properties, enhanced target selectivity, or reduced side effects in drug candidates.

Analytical Methods and Characterization

Proper characterization of methyl 4-(3-aminopropyl)benzoate hydrochloride is essential for confirming its identity and purity in research applications. Various analytical techniques can be employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the compound's structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the hydrogen and carbon environments within the molecule, while Infrared (IR) spectroscopy helps identify key functional groups such as the ester carbonyl and amine functionalities.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess the purity of methyl 4-(3-aminopropyl)benzoate hydrochloride. These techniques allow for the detection and quantification of potential impurities that might affect the compound's performance in subsequent applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume